molecular formula C6H12N2O2 B165785 Adipamide CAS No. 628-94-4

Adipamide

Cat. No.: B165785
CAS No.: 628-94-4
M. Wt: 144.17 g/mol
InChI Key: GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Description

Adipamide, also known as hexanediamide, is an organic compound with the formula (CH₂CH₂C(O)NH₂)₂. It is a white solid primarily known for its role in the production of nylon, particularly nylon 66. This compound is formed by the reaction of adipic acid with ammonia, resulting in a compound that is integral to the creation of various polyamides used in textiles and plastics .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipamide is typically synthesized by treating dimethyl adipate with concentrated ammonia. This reaction produces this compound and methanol as a byproduct. The process involves heating the reactants to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through a polycondensation reaction involving adipic acid and hexamethylenediamine. The reaction is carried out in water, where the resulting ammonium/carboxylate salt is isolated and then heated to induce polycondensation. This process can be conducted in batches or continuously, with water removal driving the reaction towards polymerization .

Chemical Reactions Analysis

Types of Reactions: Adipamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adipamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to form highly stable and durable polyamides, making it indispensable in the production of high-performance materials. Its ability to undergo various chemical reactions also makes it a versatile compound in both industrial and research settings .

Properties

IUPAC Name

hexanediamide
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InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
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InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)N)CC(=O)N
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Molecular Formula

C6H12N2O2
Record name ADIPAMIDE
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DSSTOX Substance ID

DTXSID4020032
Record name Adipamide
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Molecular Weight

144.17 g/mol
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Physical Description

Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS]
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC
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Mechanism of Action

POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY., VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS.
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Color/Form

PLATES

CAS No.

628-94-4
Record name ADIPAMIDE
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Melting Point

428 °F (NTP, 1992), 220 °C
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Synthesis routes and methods

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipamide
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Adipamide
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Adipamide
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Adipamide
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Adipamide
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Adipamide

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